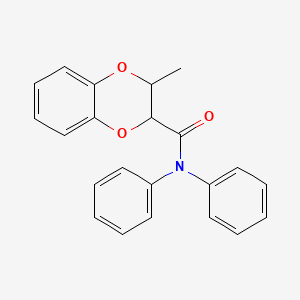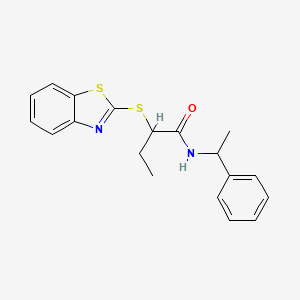![molecular formula C26H28O2 B4065992 tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methylphenyl)methanone]](/img/structure/B4065992.png)
tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methylphenyl)methanone]
Descripción general
Descripción
Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methylphenyl)methanone] is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Electron Transfer Photochemistry
Herbertz, Blume, and Roth (1998) explored the electron transfer photochemistry of a bridged norcaradiene, providing insight into radical cation nucleophilic capture mechanisms that could be relevant for understanding the reactivity of similar compounds, including tricyclo[3.3.1.13,7]decane derivatives. The study highlighted the regiospecific nucleophilic attack in these systems, which could have implications for designing novel synthetic routes involving tricyclo[3.3.1.13,7]decane derivatives (Herbertz, Blume, & Roth, 1998).
Cyclopropanation and Epoxidation
Volkers et al. (2009) demonstrated the cyclopropanation and epoxidation of tricyclo[5.2.1.02,6]deca-2(6),8-dien-3-one, yielding strained annulated cyclopropanes and epoxides. This research outlines methods for the functionalization of tricyclo[3.3.1.13,7]decane derivatives, potentially opening new pathways for the synthesis of complex molecular architectures (Volkers, Mao, Klunder, & Zwanenburg, 2009).
1,3-Dipolar Cycloaddition
Ong and Chien (1996) investigated 1,3-dipolar cycloaddition reactions leading to the construction of a spiro[4.5]decane system. Their work provides a method for the regio-, stereo-, and chemoselective synthesis of cyclic systems, which could be applicable to the synthesis of tricyclo[3.3.1.13,7]decane derivatives, showcasing the versatility of these compounds in synthetic chemistry (Ong & Chien, 1996).
Synthesis and Characterization of New Soluble Cardo Polyamides
Liaw et al. (2000) synthesized and characterized new soluble cardo polyamides containing the tricyclo[5.2.1.02,6]decane group, showcasing the potential of tricyclo[3.3.1.13,7]decane derivatives in the development of high-performance polymers with excellent thermal stability and mechanical properties (Liaw, Liaw, & Chung, 2000).
Site Selective Oxidation Using Fungi
Ridyard et al. (1996) explored the site-selective oxidation of tricyclo[3.3.1.13,7]decane (adamantane) and some of its derivatives using fungi of the genus Absidia. This study highlights the biocatalytic potential for the selective modification of tricyclo[3.3.1.13,7]decane derivatives, offering a green chemistry approach to synthesizing functionalized derivatives (Ridyard, Whittaker, Higgins, Roberts, Willets, Bailey, & Rosair, 1996).
Propiedades
IUPAC Name |
[3-(4-methylbenzoyl)-1-adamantyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c1-17-3-7-21(8-4-17)23(27)25-12-19-11-20(13-25)15-26(14-19,16-25)24(28)22-9-5-18(2)6-10-22/h3-10,19-20H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSGOBVNMOOBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylbenzoyl)-1-adamantyl]-(4-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4065911.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4065932.png)
![4-Chloro-N-{2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-methyl-benzyl)-benzenesulfonamide](/img/structure/B4065938.png)
![4-Chloro-N-(2-methyl-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4065942.png)
![N-(3,4-dimethylphenyl)-2-{methyl[3-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065953.png)
![2-[(4-chlorophenyl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4065956.png)

![2-adamantyl{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4065964.png)
![N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065970.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4065991.png)
![(2-aminoethyl)[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amine](/img/structure/B4066002.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide](/img/structure/B4066004.png)